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Compound of Interest

Compound Name: (S)-2-Aminohex-5-yn-1-ol

Cat. No.: B15051676 Get Quote

Introduction: This guide provides a comparative overview of the analytical data for (S)-2-
Aminohex-5-yn-1-ol and a well-characterized structural alternative, (S)-2-Amino-3-phenyl-1-

propanol (L-Phenylalaninol). The objective is to establish a framework for the cross-validation

of analytical data for novel chiral amino alcohols, which are crucial building blocks in

pharmaceutical development. By comparing key analytical parameters, this guide serves as a

resource for researchers and scientists to ensure the identity, purity, and stereochemical

integrity of their compounds.

Comparative Analytical Data
The following tables summarize the key analytical and physical data for (S)-2-Aminohex-5-yn-
1-ol and L-Phenylalaninol. While comprehensive spectral data for (S)-2-Aminohex-5-yn-1-ol is
not publicly available, the table includes fundamental properties and typical purity levels

reported by commercial suppliers. This is juxtaposed with the more extensively documented

data for L-Phenylalaninol to illustrate a complete analytical profile.

Table 1: Physical and Chemical Properties
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Property (S)-2-Aminohex-5-yn-1-ol
(S)-2-Amino-3-phenyl-1-
propanol (L-
Phenylalaninol)

CAS Number 1286836-03-0 3182-95-4[1]

Molecular Formula C₆H₁₁NO C₉H₁₃NO[1]

Molecular Weight 113.16 g/mol [2] 151.21 g/mol [3]

Appearance Liquid
White to cream crystalline

powder[1]

Melting Point Not available 88.0-94.0°C[1]

Table 2: Spectroscopic and Chromatographic Data

Parameter (S)-2-Aminohex-5-yn-1-ol
(S)-2-Amino-3-phenyl-1-
propanol (L-
Phenylalaninol)

Purity (Typical) ≥98%[2] ≥97.5% (Titration)[1], 98%

Optical Rotation Not available
-23.3° to -25.3° (c=5 in

ethanol)[1]

¹H NMR Data not publicly available Spectra available[3][4]

Chiral Purity (ee) Not specified 99% (HPLC)

Experimental Protocols
Detailed methodologies are critical for the accurate assessment and cross-validation of

analytical data. Below are standard protocols for key experiments typically performed on chiral

amino alcohols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

Spectral Width: 0 to 200 ppm.

Number of Scans: 512-2048 scans.

Data Analysis: Integrate proton signals to determine relative proton counts. Compare

chemical shifts (δ) to predicted values or reference spectra to confirm the structure. The

absence of significant impurity peaks indicates high chemical purity.

2. Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (ee) or optical purity.

Instrumentation: HPLC system with a UV detector and a chiral stationary phase (CSP)

column.

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective

for amino alcohols.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol

(e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g.,

diethylamine) to improve peak shape. A typical starting condition is 90:10

hexane:isopropanol.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm for

non-aromatic compounds, or 254 nm for aromatic compounds like L-Phenylalaninol).

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in the

mobile phase.

Data Analysis: The two enantiomers will have different retention times. Calculate the

enantiomeric excess using the peak areas of the (S)- and (R)-enantiomers: ee (%) = [

(Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the molecular formula.

Instrumentation: Mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or

gas chromatograph (GC-MS). Electrospray ionization (ESI) is a common technique for polar

molecules like amino alcohols.

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in a suitable solvent like

methanol or acetonitrile.

Acquisition: Infuse the sample directly or via LC. Acquire spectra in positive ion mode to

observe the protonated molecule [M+H]⁺.

Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with

the calculated exact mass of the expected molecular formula. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Workflow for Analytical Cross-Validation
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The following diagram illustrates a logical workflow for the comprehensive analytical cross-

validation of a chiral compound like (S)-2-Aminohex-5-yn-1-ol. This process ensures that

multiple orthogonal techniques are used to confirm the compound's identity, purity, and

stereochemical integrity.
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Caption: Workflow for the cross-validation of a chiral active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. L-Phenylalaninol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

2. cymitquimica.com [cymitquimica.com]

3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [A Comparative Guide to the Analytical Cross-Validation
of Chiral Amino Alcohols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15051676#cross-validation-of-analytical-data-for-s-2-
aminohex-5-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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